molecular formula C13H16N2O3S B3008569 1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 478249-70-6

1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3008569
CAS No.: 478249-70-6
M. Wt: 280.34
InChI Key: JNXYPFNPFQXNEZ-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity in Cardiac Research

1-Ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one and its analogs have been studied for their electrophysiological activity, particularly in cardiac research. For instance, Lis et al. (1987) examined a series of compounds related to this chemical structure for their class III antiarrhythmic activity on isolated canine cardiac Purkinje fibers and ventricular muscle tissue. They found that certain analogs could prolong the functional refractory period in anesthetized dogs, offering insights into potential cardiac applications (Lis et al., 1987).

Synthesis and Antibacterial Activity

In another study, Bahram Letafat et al. (2008) synthesized a series of 1-methyl-4-nitro-1H-imidazole derivatives, including compounds with a structure similar to this compound. They evaluated these derivatives for in-vitro antibacterial activity against various microorganisms, finding that certain compounds exhibited potent activity against Gram-positive bacteria (Bahram Letafat et al., 2008).

Applications in Organic Synthesis

The chemical's utility extends to organic synthesis as well. For example, S. I. Zav’yalov et al. (2004) discussed the synthesis and applications of 1,3-dihydro-2H-imidazol-2-ones, highlighting their various biological activities and potential as antioxidants and cardiotonic agents. This includes derivatives similar to the compound , indicating its relevance in the synthesis of biologically active molecules (S. I. Zav’yalov et al., 2004).

Electrophysiological Activity in Electrocatalysis

Moreover, studies like that of J. M. Fonseca et al. (1993), which investigated the electrochemical behavior of similar compounds, can provide insights into the potential use of this compound in electrocatalysis and other electrochemical applications (J. M. Fonseca et al., 1993).

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-15-10(2)12(14-13(15)16)9-19(17,18)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXYPFNPFQXNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(NC1=O)CS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332115
Record name 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-70-6
Record name 5-(benzenesulfonylmethyl)-3-ethyl-4-methyl-1H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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